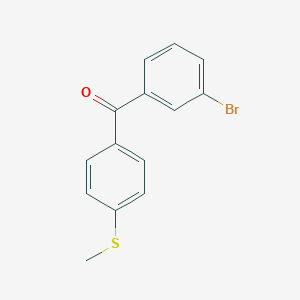

2-Methylisoindoline-5-carbaldehyde

Descripción general

Descripción

Indole derivatives, which 2-Methylisoindoline-5-carbaldehyde might be a part of, are aromatic compounds that have shown clinical and biological applications . They are key components in many synthetic drug molecules and bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Synthesis Analysis

While specific synthesis methods for 2-Methylisoindoline-5-carbaldehyde are not available, indole derivatives are often synthesized through various pathways . These methods often involve the use of catalysts and specific reaction conditions .Molecular Structure Analysis

The molecular structure of a compound like 2-Methylisoindoline-5-carbaldehyde would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied . They often involve changes in the chemical and physical properties of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Methylisoindoline-5-carbaldehyde would likely be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Methylisoindoline-5-carbaldehyde and its analogs have been a focal point in synthetic chemistry due to their versatile reactivity and potential for forming diverse heterocyclic systems. For instance, studies have shown that these compounds can undergo various reactions leading to the formation of phthalimide derivatives and aminoisochromanones, showcasing their reactive nature and utility in constructing complex molecular architectures (Iaroslav Baglai et al., 2012). Additionally, research indicates their role in the synthesis of tetrahydroprotoberberine derivatives via C(sp3)–C(sp3) bond forming cyclization reactions, highlighting their significance in the synthesis of structurally diverse compounds (Jianjun Li et al., 2017).

Biological Activities

Compounds derived from 2-Methylisoindoline-5-carbaldehyde have been evaluated for various biological activities. For example, some derivatives have shown potential as antibacterial and antioxidant agents, with specific compounds exhibiting notable activity against bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Digafie Zeleke et al., 2020). Furthermore, molecular docking analysis of these compounds suggests their potential as DNA gyrase inhibitors, indicating their applicability in antimicrobial research.

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of 2-Methylisoindoline-5-carbaldehyde have been used in constructing high nuclearity barrel-like single molecule magnets. A study demonstrates the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions to form a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Dimosthenis P. Giannopoulos et al., 2014).

Catalysis and Organic Transformations

These compounds have also been involved in catalysis and organic transformations. For instance, the role of 2-Methylisoindoline-5-carbaldehyde derivatives in vapor-phase oxidation reactions has been studied, providing insights into mechanisms and the effects of substituents on reaction pathways (K. Takehira et al., 2004). This highlights their utility in fine-tuning chemical reactions for specific outcomes.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

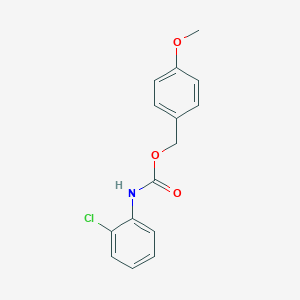

IUPAC Name |

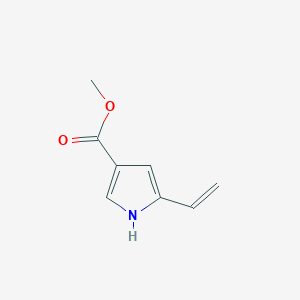

2-methyl-1,3-dihydroisoindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-9-3-2-8(7-12)4-10(9)6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITYFAOWUZAFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylisoindoline-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)